![molecular formula C7H14ClNO B1623141 Dipropylcarbamoyl chloride CAS No. 27086-19-7](/img/structure/B1623141.png)
Dipropylcarbamoyl chloride
Overview
Description
Dipropylcarbamoyl chloride is a chemical compound with the molecular formula C7H14ClNO . It is an important intermediate in both laboratory research and industrial scale syntheses .
Synthesis Analysis
This compound can be synthesized through various methods. One such method involves the reaction with sulfuryl dichloride at 0 - 20°C for 1 hour .Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), and nitrogen (N) atoms . The exact arrangement of these atoms contributes to its unique chemical properties.Chemical Reactions Analysis
Carbamoyl chlorides, including this compound, are known to undergo solvolysis at the carbonyl carbon, with replacement of the chloride ion . The solvolysis reactions are usually SN1, although the addition of an amine leads to a superimposable bimolecular component .Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.65 . It has a density of 1.023g/cm3 and a boiling point of 226ºC at 760mmHg .Scientific Research Applications
Synthesis and Chemical Reactions
- Chemical Synthesis and Catalysis : Palladium complexes have been utilized in catalyzing the conversion of primary and secondary amines into isocyanates or carbamoyl chlorides, respectively. These intermediates are pivotal for synthesizing carbamates and ureas, demonstrating the versatility of carbamoyl chlorides in organic synthesis. The palladium-based catalytic system operates efficiently, avoiding the synthesis of phosgene but using CO and Cl2, which is significant in phosgene chemistry (Aresta et al., 2000).
Protective Groups in Organic Synthesis
- Orthogonal Protection Strategy : Propargyloxycarbonyl chloride has been applied for protecting the hydroxyl and amino functionalities in amino alcohols and aminophenols, showcasing the utility of carbamoyl chlorides as protective groups. The selective removal of these protective groups demonstrates the precision achievable in synthetic chemistry, highlighting an orthogonal protection strategy that can be employed for the selective deprotection of alcohol groups while leaving amine groups protected (Ramesh et al., 2005).
Analytical Chemistry Applications
- Chloride Determination : The use of diphenylcarbazide disodium disulfonate as an indicator in the titration of chloride with mercuric nitrate showcases an analytical application where derivatives of carbamoyl chlorides could potentially be utilized in similar analytical methodologies. This process allows for the precise determination of chloride content, essential in various industrial and research settings (Parsons & Yoe, 1952).
Medicinal Chemistry and Pharmacology
- Drug Delivery and Stability : Studies on drug delivery systems, such as the development of pro-drugs for enhanced therapeutic efficacy, could involve carbamoyl chloride derivatives to modify drug properties for better penetration or stability. For instance, dipivalyl epinephrine, a pro-drug, demonstrates significantly enhanced corneal penetration compared to epinephrine itself, a principle that could extend to compounds involving dipropylcarbamoyl chloride (Mandell et al., 1978).
Safety and Hazards
Future Directions
While specific future directions for Dipropylcarbamoyl chloride were not found in the retrieved sources, carbamoyl chlorides are important intermediates in both laboratory research and industrial scale syntheses . Therefore, future research may focus on developing new synthesis methods, improving its safety profile, and exploring new applications in various fields.
properties
IUPAC Name |
N,N-dipropylcarbamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-3-5-9(6-4-2)7(8)10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRABTHGOKNUDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181553 | |
Record name | Dipropylcarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27086-19-7 | |
Record name | N,N-Dipropylcarbamic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27086-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipropylcarbamoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027086197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipropylcarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipropylcarbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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